molecular formula C20H18N4O2S B2408528 N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide CAS No. 1280951-19-0

N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide

Cat. No. B2408528
CAS RN: 1280951-19-0
M. Wt: 378.45
InChI Key: UKCDBJBXLCPPSU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
The exact mass of the compound N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Heterocyclic compounds, similar in structure to the one inquired, have been synthesized for potential applications as antibiotics and antibacterial drugs. A study by Ahmed (2007) detailed the synthesis of various pyrimidinone derivatives with demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting a potential research application of the queried compound in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Modification to Reduce Metabolism

Research into modifying the structure of imidazo[1,2-a]pyrimidine to reduce metabolism by aldehyde oxidase (AO) indicates the potential for structural analogs to enhance drug efficacy and stability. Linton et al. (2011) demonstrated that altering the heterocycle or blocking reactive sites could significantly reduce AO-mediated metabolism. This insight could guide modifications of the queried compound to optimize its pharmacokinetic properties for research purposes (Linton et al., 2011).

Histone Deacetylase Inhibition

Compounds with the core structure similar to the queried molecule have been investigated for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. Zhou et al. (2008) described the synthesis and biological evaluation of a compound showing significant antitumor activity in vivo, suggesting a potential area of research for exploring the queried compound's effects on gene expression and cancer cell proliferation (Zhou et al., 2008).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24(20(13-21)8-4-9-20)18(25)17-15(12-27-19-22-10-5-11-23-19)14-6-2-3-7-16(14)26-17/h2-3,5-7,10-11H,4,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCDBJBXLCPPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C2=CC=CC=C2O1)CSC3=NC=CC=N3)C4(CCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide

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